molecular formula C10H6F3IO2 B1608008 4-Iodobenzoyltrifluoroacetone CAS No. 685892-12-0

4-Iodobenzoyltrifluoroacetone

Cat. No. B1608008
CAS RN: 685892-12-0
M. Wt: 342.05 g/mol
InChI Key: WQZPOILFJNUXJE-UHFFFAOYSA-N
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Description

4-Iodobenzoyltrifluoroacetone, also known as IBTA, is an organic compound that has a molecular formula of C10H5F3O2I. It is a yellow crystalline powder that is commonly used in scientific research applications. IBTA is a versatile compound that can be used as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Iodobenzoyltrifluoroacetone is not fully understood. However, it is believed that the compound works by inhibiting enzymes that are involved in various biological processes. This compound has been shown to inhibit the activity of cyclooxygenase, which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-tumor activity, anti-inflammatory activity, and anti-microbial activity. This compound has also been shown to have analgesic properties, which may make it useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

4-Iodobenzoyltrifluoroacetone has several advantages for lab experiments. It is a versatile compound that can be used in the synthesis of a variety of other compounds. It is also relatively easy to synthesize and purify. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound may have some toxic effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 4-Iodobenzoyltrifluoroacetone. One area of research could be the synthesis of new compounds using this compound as a building block. Another area of research could be the investigation of the mechanism of action of this compound. Additionally, this compound could be tested for its potential use in the treatment of various diseases, such as cancer and inflammation.

Scientific Research Applications

4-Iodobenzoyltrifluoroacetone is commonly used in scientific research as a building block for the synthesis of other compounds. It has been used in the synthesis of a variety of biologically active compounds, including anti-tumor agents, anti-inflammatory agents, and anti-microbial agents. This compound has also been used in the synthesis of dyes and pigments.

properties

IUPAC Name

4,4,4-trifluoro-1-(4-iodophenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3IO2/c11-10(12,13)9(16)5-8(15)6-1-3-7(14)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZPOILFJNUXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374759
Record name 4-Iodobenzoyltrifluoroacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

685892-12-0
Record name 4,4,4-Trifluoro-1-(4-iodophenyl)-1,3-butanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685892-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodobenzoyltrifluoroacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 685892-12-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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